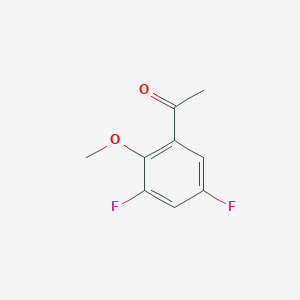

1-(3,5-Difluoro-2-methoxyphenyl)ethanone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(3,5-difluoro-2-methoxyphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O2/c1-5(12)7-3-6(10)4-8(11)9(7)13-2/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHMIQUZXNXLLFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=CC(=C1)F)F)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Fluorinated Aromatic Ketones in Modern Organic Synthesis

Fluorinated aromatic ketones represent a pivotal class of compounds in modern organic synthesis, primarily due to the profound influence of fluorine atoms on molecular properties. The introduction of fluorine can dramatically alter a molecule's electronic characteristics, lipophilicity, metabolic stability, and binding affinity to biological targets. This has made them indispensable in the fields of medicinal chemistry, agrochemistry, and materials science.

The presence of the difluoromethoxy substitution pattern on the phenyl ring of 1-(3,5-Difluoro-2-methoxyphenyl)ethanone is particularly noteworthy. The fluorine atoms, with their high electronegativity, act as powerful electron-withdrawing groups, which can influence the reactivity of the adjacent ketone functional group. This electronic modulation is a key feature that chemists exploit in designing new synthetic methodologies and novel bioactive molecules.

Overview of Key Research Trajectories for the Chemical Compound

While dedicated research solely on 1-(3,5-Difluoro-2-methoxyphenyl)ethanone is still emerging, current investigations and analogous structures point towards several key research trajectories. A significant area of interest lies in its use as a precursor for more complex molecular architectures.

One promising avenue is its application in the synthesis of fluorinated chalcone (B49325) derivatives. Chalcones, which are 1,3-diaryl-2-propen-1-ones, are known to exhibit a wide range of biological activities. The synthesis of novel chalcones incorporating the 3,5-difluoro-2-methoxyphenyl moiety could lead to the discovery of new therapeutic agents. Research in this area often involves the base-catalyzed Claisen-Schmidt condensation of the acetophenone (B1666503) with various substituted benzaldehydes.

Furthermore, the structural motif of this compound is found within more complex molecules that are being investigated for their potential as enzyme inhibitors. The specific arrangement of the fluoro and methoxy (B1213986) groups on the aromatic ring can play a crucial role in the specific and potent inhibition of enzymes such as serine and cysteine proteases.

Significance As a Specialized Synthetic Intermediate and Building Block

Established and Evolving Approaches to the Chemical Compound's Core Structure

The construction of the difluoro-methoxyphenyl ethanone (B97240) core can be achieved through various synthetic strategies, ranging from traditional multi-step sequences to modern catalytic transformations.

A common and established method for synthesizing substituted acetophenones involves the Friedel-Crafts acylation of a corresponding aromatic precursor. For this compound, a plausible route begins with 1,3-difluoro-2-methoxybenzene. This halogenated precursor can undergo acylation using an acetylating agent such as acetyl chloride or acetic anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum trichloride.

The general reaction scheme is as follows: 1,3-Difluoro-2-methoxybenzene reacts with an acetylating agent (e.g., Acetyl Chloride) and a Lewis Acid (e.g., AlCl₃) to yield this compound.

The regioselectivity of the acylation is directed by the existing substituents on the aromatic ring. The methoxy (B1213986) group (-OCH₃) is an activating, ortho-para directing group, while the fluorine atoms are deactivating, ortho-para directing groups. The acetyl group is introduced at the position that is sterically accessible and electronically favored by the combined directing effects of the substituents. This multi-step approach, while reliable, often requires stoichiometric amounts of the Lewis acid catalyst, which can generate significant waste streams.

An alternative to starting with a pre-fluorinated precursor is the late-stage electrophilic fluorination of an acetophenone (B1666503) derivative. This strategy involves introducing the fluorine atoms onto a non-fluorinated or partially fluorinated acetophenone core. Reagents such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) are widely used for this purpose. researchgate.netref.ac.uk These N-F class reagents are favored for their stability, ease of handling, and site-selective fluorination capabilities under relatively mild conditions. researchgate.netwikipedia.org

The reaction typically proceeds by activating the aromatic ring towards electrophilic attack. For instance, starting with a 2-methoxyacetophenone (B1211565) derivative, direct fluorination can be achieved. The efficiency and regioselectivity of the fluorination depend on the reaction conditions and the directing influence of the substituents already present on the ring. ref.ac.uk

Table 1: Common Electrophilic Fluorinating Agents

| Reagent Name | Chemical Name | Key Features |

|---|---|---|

| Selectfluor® | 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Commercially available, solid, stable, easy to handle. wikipedia.org |

| N-Fluorobenzenesulfonimide (NFSI) | N-Fluorobenzenesulfonimide | Effective and popular electrophilic fluorinating reagent. researchgate.net |

This approach is particularly valuable in medicinal chemistry for the late-stage modification of complex molecules, allowing for the rapid synthesis of fluorinated analogues for structure-activity relationship (SAR) studies.

While this compound itself is achiral, the principles of catalyst-mediated stereoselective synthesis are highly relevant for producing derivatives or related chiral fluorinated compounds. Biocatalysis, in particular, has emerged as a powerful tool for creating stereocenters with high precision. numberanalytics.com

Enzymes such as aldolases have been successfully employed in the stereoselective synthesis of chiral fluorinated molecules. nih.gov These enzymes can utilize fluorinated substrates, such as fluoropyruvate, to form carbon-carbon bonds with high stereocontrol, yielding products with fluorine-bearing stereocenters. nih.govescholarship.org Furthermore, engineered myoglobin-based catalysts and other metalloenzymes have shown the ability to catalyze reactions like the cyclopropanation of fluorinated alkenes with excellent diastereoselectivity and enantioselectivity. wpmucdn.com Photoenzymatic methods using flavin-dependent reductases are also being explored to control remote stereocenters in fluorinated compounds. the-innovation.org These biocatalytic strategies offer mild reaction conditions and high selectivity, making them attractive for synthesizing complex, high-value fluorinated molecules. escholarship.org

Regioselective Functionalization and Derivatization Strategies

Once synthesized, this compound can serve as a versatile building block for more complex molecules through regioselective functionalization. The different reactive sites on the molecule—the acetyl group, the methoxy group, and the aromatic ring—allow for a variety of transformations.

Acetyl Group Modification: The ketone functionality can be reduced to a secondary alcohol, converted to an amine via reductive amination, or used as a handle for carbon-carbon bond formation through reactions like the aldol (B89426) condensation.

Aromatic Ring Substitution: The hydrogen atom at the C-6 position is the most likely site for further electrophilic aromatic substitution, influenced by the directing effects of the existing substituents.

Demethylation: The methoxy group can be cleaved to reveal a hydroxyl group, as seen in the related compound 1-(3,5-Difluoro-2-hydroxyphenyl)ethanone. sigmaaldrich.com This phenol (B47542) can then be used for ether or ester synthesis.

Lanthanide-mediated C-F bond activation represents an advanced strategy for the regioselective functionalization of polyfluorinated aromatics, potentially allowing for transformations that are difficult to achieve with traditional methods. nih.gov Similarly, catalyst-based platforms have been developed for the regioselective 1,4-fluorofunctionalization of diene systems, showcasing the ongoing innovation in controlling reactivity for targeted synthesis. nih.gov

Development of Novel Synthetic Pathways and Process Optimization

The demand for efficient and sustainable manufacturing has driven the development of novel synthetic pathways and the optimization of existing processes. For compounds like this compound, this involves improving yields, reducing the number of synthetic steps, and minimizing waste. One area of intense research is the use of continuous flow chemistry. Flow platforms enable precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved safety, higher yields, and better selectivity. researchgate.net

The development of novel catalytic systems is also crucial. For example, gold(I)-catalyzed regioselective hydration of certain alkynes offers a route with 100% atom economy. researchgate.net While not directly applied to the title compound, such principles guide the search for more efficient catalysts for key steps like acylation or fluorination. Process optimization also involves a holistic review of the entire synthetic sequence to identify bottlenecks, reduce costly or hazardous reagents, and implement recycling streams for catalysts and solvents. researchgate.net

Exploration of Green Chemistry Principles in Synthetic Route Design (e.g., Solvent Selection, Atom Economy)

Green chemistry provides a framework for designing chemical processes that are environmentally benign and sustainable. jetir.org The application of its twelve principles is critical in modern synthetic chemistry. firp-ula.org

Table 2: Application of Green Chemistry Principles to Synthesis Design

| Principle | Application in Synthesis |

|---|---|

| Prevention | Designing syntheses to prevent waste generation rather than treating waste after it is formed. jetir.org |

| Atom Economy | Maximizing the incorporation of all materials used in the process into the final product. primescholars.com Addition reactions, for example, have 100% atom economy. rsc.org |

| Less Hazardous Chemical Synthesis | Using and generating substances that possess little or no toxicity to human health and the environment. jetir.org |

| Safer Solvents and Auxiliaries | Minimizing or avoiding the use of auxiliary substances like solvents. If used, preference is given to benign solvents like water or supercritical CO₂. researchgate.net |

| Catalysis | Using catalytic reagents (which are used in small amounts and can be recycled) in preference to stoichiometric reagents (which are used in excess and work only once). rsc.org |

In the synthesis of this compound, applying these principles means favoring catalytic routes (e.g., catalytic Friedel-Crafts acylation over a traditional stoichiometric one) and choosing reaction types with high atom economy. Solvent selection is crucial; replacing hazardous solvents like dichloromethane (B109758) with greener alternatives can significantly reduce the environmental impact of a process. The ultimate goal is to develop a synthetic route that is not only efficient and high-yielding but also safe, energy-efficient, and produces minimal waste. researchgate.net

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental in modern chemistry for predicting molecular properties. For a molecule like this compound, these methods would provide deep insights into its stability, electronic characteristics, and spectroscopic behavior.

Density Functional Theory (DFT) Studies on Conformational Preferences and Energetics

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. nih.gov A conformational analysis of this compound would typically be performed using DFT to identify the most stable three-dimensional arrangement of its atoms. This involves calculating the potential energy of the molecule as a function of the rotation around its single bonds, particularly the C-C bond connecting the acetyl group to the phenyl ring and the C-O bond of the methoxy group.

The study would identify various conformers and determine their relative energies to establish the global minimum energy structure, which is the most stable conformation. However, specific studies detailing the conformational preferences and energetics for this compound have not been found in the published literature. For related compounds, such analyses have been crucial in understanding their structure and reactivity. nih.govsoton.ac.ukresearchgate.net

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Charge Transfer Mechanisms

The Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic properties. researchgate.netresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and reactivity.

A smaller HOMO-LUMO gap generally implies higher reactivity. An analysis for this compound would involve mapping the electron density of these orbitals to predict sites for electrophilic and nucleophilic attack and to understand intramolecular charge transfer (ICT) processes. Despite the importance of such analysis, specific calculations of HOMO-LUMO energies and the energy gap for this compound are not available in existing research.

Table 1: Hypothetical Frontier Molecular Orbital Data

Since no specific data exists for this compound, the following table is a hypothetical representation of what such data might look like, based on general values for similar organic molecules.

| Parameter | Hypothetical Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap | 4.7 |

| Note: These values are for illustrative purposes only and do not represent actual calculated data for the compound. |

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Computational methods, particularly DFT, are frequently used to predict spectroscopic data such as Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra. materialsciencejournal.org These theoretical predictions are invaluable for interpreting and assigning experimental spectra. For this compound, calculations would yield theoretical vibrational frequencies (IR and Raman) and NMR chemical shifts (¹H and ¹³C).

A strong correlation between the calculated and experimental spectra would validate the computed geometry and electronic structure of the molecule. materialsciencejournal.org However, a search of scientific databases yields no published studies that report a comparison between theoretical and experimental spectroscopic data for this specific compound. Studies on similar molecules have shown excellent agreement between DFT-calculated and experimentally measured vibrational frequencies and chemical shifts. nih.gov

Molecular Dynamics Simulations for Dynamic Structural Insights

While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. researchgate.netresearchgate.netdtic.milmdpi.com An MD simulation for this compound would model the movements of its atoms by solving Newton's equations of motion.

This would allow for the exploration of the molecule's conformational landscape at different temperatures, the study of its vibrational motions, and the analysis of its interactions in a solvent environment. Such simulations are crucial for understanding how the molecule behaves in a realistic, non-static system. Currently, there are no published MD simulation studies specifically dedicated to this compound.

In Silico Approaches to Ligand-Protein Interactions

In silico techniques like molecular docking are used to predict the binding orientation and affinity of a small molecule (ligand) to the active site of a target protein. ugm.ac.idresearchgate.net For this compound, this would involve docking the molecule into the binding pocket of various proteins to assess its potential as an inhibitor or modulator.

The analysis would identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein's amino acid residues. This provides a structural basis for understanding potential biological activity without discussing therapeutic outcomes. No molecular docking or other ligand-protein interaction studies for this compound are currently available in the scientific literature.

Role As a Versatile Synthetic Intermediate and Building Block in Organic Transformations

Precursor in the Synthesis of Complex Organic Scaffolds and Heterocyclic Systems

The strategic placement of fluorine and methoxy (B1213986) groups on the aromatic ring of 1-(3,5-Difluoro-2-methoxyphenyl)ethanone makes it an ideal starting material for the construction of complex molecular frameworks and heterocyclic compounds. The presence of these functional groups allows for a variety of chemical manipulations, leading to the formation of intricate structures.

The ketone moiety can be readily transformed or used in condensation reactions to build larger molecules. For instance, similar fluorinated benzophenones are utilized in the synthesis of fluorinated xanthones, acridones, and thioxanthones through iterative nucleophilic aromatic substitution and cyclization reactions. nih.gov This suggests that this compound could be a key intermediate in the synthesis of analogous heterocyclic systems.

Furthermore, the difluorinated phenyl ring can participate in cycloaddition reactions. The synthesis of sulfur-containing heterocycles, such as thiophenes and dithiolanes, has been achieved through the cycloaddition of fluorinated compounds. uzh.ch Difluorocarbene, for example, can trigger cyclization reactions to form dihydrothiophenes. researchgate.net The reactivity of the fluorinated ring system in this compound opens avenues for creating novel heterocyclic structures.

The Williamson ether synthesis provides another route to elaborate on the core structure. For example, the reaction of a related compound, 1-(2-hydroxyphenyl)ethanone, with 3,5-difluorobenzyl bromide yields a diaryl ether, demonstrating how the difluorophenyl motif can be incorporated into larger, non-planar structures. nih.gov

| Starting Material | Reaction Type | Product Class | Reference |

| Fluorinated benzophenones | Nucleophilic Aromatic Substitution, Cyclization | Xanthones, Acridones, Thioxanthones | nih.gov |

| Fluorinated compounds | Cycloaddition | Sulfur-containing heterocycles | uzh.ch |

| 1-(2-Hydroxyphenyl)ethanone and 3,5-difluorobenzyl bromide | Williamson Ether Synthesis | Diaryl ethers | nih.gov |

Utilization in Derivatization for Structure-Property Relationship Studies

The modification of this compound through derivatization allows for the systematic investigation of structure-property relationships, excluding biological activity. The introduction of fluorine atoms and methoxy groups significantly influences the physicochemical properties of the resulting molecules, such as their photophysical characteristics and material properties.

Fluorination is known to enhance properties like photostability. nih.gov By derivatizing the ketone functional group or modifying the methoxy group of this compound, researchers can fine-tune the electronic and steric properties of the molecule. For example, the synthesis of chalcones from fluorinated acetophenones demonstrates how the core structure can be extended to create compounds with potentially interesting optical properties. acgpubs.org The electronic effects of the fluorine and methoxy substituents on the aromatic ring can be systematically studied by comparing the properties of a series of derivatives.

While direct studies on the derivatization of this compound for non-biological structure-property relationships are not extensively documented in the provided results, the principles of physical organic chemistry suggest its utility in this area. The impact of the number and position of fluorine atoms on the properties of resulting materials, such as in fluorinated benzophenones used for creating dyes, highlights the potential for such studies. nih.gov

Application in the Construction of Fluorinated Small Molecules

The compound this compound serves as a valuable starting material for the synthesis of a variety of other fluorinated small molecules. The presence of the difluoromethoxyacetophenone moiety can be leveraged to introduce fluorine into new molecular entities, a strategy of significant interest due to the unique properties conferred by fluorine.

One notable application is in the synthesis of 2,2-difluoro-1,3-dicarbonyl derivatives. The reaction of 1,3-diketones and 1,3-ketoesters with fluorine gas can yield these difluorinated products. nih.gov The acetyl group of this compound can be a handle to form a 1,3-dicarbonyl system, which can then be further fluorinated.

Additionally, the core structure can be incorporated into larger systems through various coupling and condensation reactions. For instance, the Claisen-Schmidt condensation of fluorinated benzaldehydes with acetophenones is a common method for synthesizing chalcones. acgpubs.org This demonstrates how the this compound scaffold can be used to build more complex fluorinated molecules. The synthesis of fluorinated heterocycles, as mentioned earlier, also falls under this application, where the initial fluorinated building block is elaborated into a new cyclic system. uzh.ch

| Precursor | Reaction | Product | Reference |

| 1,3-Diketones/Ketoesters | Fluorination | 2,2-Difluoro-1,3-dicarbonyls | nih.gov |

| Fluorinated Benzaldehydes and Acetophenones | Claisen-Schmidt Condensation | Chalcones | acgpubs.org |

Integration into Materials Science Architectures

The unique electronic and physical properties imparted by the difluoromethoxy-substituted phenyl ring make this compound and its derivatives attractive candidates for applications in materials science.

One area of potential is in the development of novel polymers. Fluorinated polymers often exhibit desirable properties such as thermal stability, chemical resistance, and low surface energy. The synthesis of copolymers from fluorinated monomers, such as 2,2-bistrifluoromethyl-4,5-difluoro-1,3-dioxole, highlights the importance of fluorinated building blocks in polymer chemistry. researchgate.net It is conceivable that derivatives of this compound could be designed as monomers for polymerization, leading to new fluorinated polymers with tailored properties.

While direct applications in photovoltaic sensitizers were not found in the search results, the structural motifs present in this compound are relevant to the design of dye-sensitized solar cells (DSSCs). The aromatic ketone can be a precursor to chromophoric systems, and the fluorine and methoxy groups can be used to tune the electronic energy levels and photophysical properties of the resulting dyes. The synthesis of fluorinated fluorophores with enhanced photostability from fluorinated benzophenones supports this potential application. nih.gov

Future Research Directions and Emerging Paradigms for 1 3,5 Difluoro 2 Methoxyphenyl Ethanone

Development of Novel Catalytic Systems for Efficient Synthesis

Traditional synthetic routes to substituted acetophenones, such as Friedel-Crafts acylation, often suffer from limitations including harsh conditions, low regioselectivity, and the generation of stoichiometric waste. The future of synthesizing 1-(3,5-Difluoro-2-methoxyphenyl)ethanone and its derivatives lies in the development of sophisticated catalytic systems that offer milder conditions, higher precision, and improved sustainability.

Research in this area is expected to focus on several key strategies:

Cross-Coupling Methodologies: Transition-metal-catalyzed cross-coupling reactions represent a powerful tool for C-C bond formation. Future work could explore the coupling of a 1,3-difluoro-2-methoxybenzene precursor with an acetylating agent using catalysts based on palladium, nickel, or copper. Nickel-catalyzed Heck arylation of electron-rich olefins, for example, has shown promise for preparing functionalized acetophenones and could be adapted for this target molecule researchgate.net.

C-H Bond Activation/Functionalization: Direct C-H activation is a highly atom-economical approach that avoids the need for pre-functionalized starting materials. Catalytic systems, likely based on noble metals like rhodium, ruthenium, or palladium, could be designed to directly acetylate the C-H bond of a 1,3-difluoro-2-methoxybenzene core. This would significantly shorten the synthetic sequence and reduce waste.

Photoredox Catalysis: Visible-light-driven catalysis offers an environmentally benign method for forging chemical bonds under exceptionally mild conditions. A potential future direction involves the use of copper-based photosensitizers to mediate the synthesis of acetophenone (B1666503) derivatives, a strategy that has been successful for related structures acs.org.

Flow Chemistry and Supported Catalysts: The integration of highly active catalysts into continuous flow reactor systems can lead to significant improvements in reaction efficiency, safety, and scalability. The use of supported ionic liquid phase (SILP) catalysts, which have proven effective in the selective transformation of acetophenones, could be applied to the synthesis of this compound, enabling robust and continuous production d-nb.info.

| Catalytic Strategy | Potential Catalyst | Key Advantages | Research Focus |

|---|---|---|---|

| Cross-Coupling | Nickel or Palladium complexes | High functional group tolerance; well-established reactivity. | Ligand design for challenging substrates; use of non-precious metals. |

| C-H Activation | Rhodium or Ruthenium complexes | High atom economy; reduced number of synthetic steps. | Achieving high regioselectivity on the electron-rich aromatic ring. |

| Photoredox Catalysis | Copper or Iridium photocatalysts | Mild reaction conditions (ambient temperature, visible light); sustainable. | Development of efficient catalysts for C-C bond formation. |

| Flow Chemistry | Heterogenized/Supported catalysts | Enhanced safety, scalability, and process control; catalyst recycling. | Catalyst stability and prevention of leaching under continuous operation. |

Exploration of Asymmetric Synthesis and Enantioselective Transformations

The ketone moiety in this compound is a prochiral center, presenting a significant opportunity for asymmetric synthesis. The enantioselective reduction of this ketone would yield chiral secondary alcohols, which are highly valuable building blocks for the synthesis of enantiopure pharmaceuticals and other bioactive molecules. Future research will likely focus on developing highly efficient and stereoselective catalytic methods for this transformation.

Key areas of exploration include:

Asymmetric Transfer Hydrogenation (ATH): This method uses a stable and easily handled hydrogen source, such as formic acid or isopropanol, to perform the reduction. The development of novel chiral transition-metal catalysts, particularly those based on iridium and ruthenium complexed with chiral diamine or amino alcohol ligands, will be crucial organic-chemistry.org. Research will aim to create catalysts that provide high enantiomeric excess (ee) and turnover numbers specifically for this fluorinated substrate.

Asymmetric Hydrogenation: Utilizing molecular hydrogen as the reductant, this approach is highly atom-economical. The focus will be on designing new chiral phosphine ligands for rhodium and ruthenium catalysts that can effectively differentiate between the enantiotopic faces of the ketone, even with the challenging substitution pattern of the aromatic ring.

Biocatalysis: The use of enzymes or whole-cell systems offers a green and highly selective alternative to traditional chemical catalysis. Ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) are particularly well-suited for the asymmetric reduction of prochiral ketones mdpi.comnih.gov. Future work could involve screening microbial strains or using engineered enzymes to find a biocatalyst that can reduce this compound to either the (R)- or (S)-alcohol with near-perfect enantioselectivity (>99% ee) mdpi.commdpi.com. Plant tissues, such as those from carrots (Daucus carota), have also been shown to catalyze such reductions with high enantioselectivity for halogen-containing aromatic ketones nih.govresearchgate.net.

Organocatalysis: Small organic molecules can also serve as effective catalysts for enantioselective reductions. Bifunctional thiourea-amine catalysts, for instance, have been used to reduce prochiral ketones in the presence of a borane reducing agent, achieving excellent yields and enantioselectivities acs.org. Tailoring these organocatalysts to the electronic and steric properties of this compound is a promising avenue for future investigation.

| Method | Catalyst Type | Advantages | Challenges |

|---|---|---|---|

| Asymmetric Transfer Hydrogenation (ATH) | Chiral Iridium or Ruthenium complexes | Operational simplicity; mild conditions; no high-pressure H₂ needed. | Catalyst loading and cost; achieving >99% ee. |

| Asymmetric Hydrogenation | Chiral Rhodium or Ruthenium complexes | High atom economy; clean process. | Requires high-pressure hydrogen gas; catalyst sensitivity. |

| Biocatalysis | Whole cells (e.g., Bacillus cereus) or isolated enzymes (KREDs) | Exceptional enantioselectivity; green solvent (water); mild conditions. | Substrate scope limitations; potential for low reaction rates. |

| Organocatalysis | Chiral small molecules (e.g., thioureas) | Metal-free; often air- and moisture-stable. | Higher catalyst loadings may be required; scalability. |

Integration with Artificial Intelligence and Machine Learning in Retrosynthetic Analysis and Reaction Prediction

The paradigm of chemical synthesis is being reshaped by the integration of artificial intelligence (AI) and machine learning (ML). These computational tools can analyze vast datasets of chemical reactions to propose novel synthetic routes and predict reaction outcomes with increasing accuracy, thereby minimizing trial-and-error experimentation. For a target like this compound, AI and ML offer powerful new approaches to both its synthesis and derivatization.

AI-Driven Retrosynthetic Analysis: Retrosynthesis is the process of deconstructing a target molecule into simpler, commercially available starting materials chemrxiv.org. AI platforms trained on millions of published reactions can propose multiple synthetic pathways to this compound nih.govchemcopilot.com. These tools can be categorized as template-based (using known reaction rules), template-free (learning reaction patterns without explicit rules), and semi-template-based models chemrxiv.org. Future research will involve using these advanced algorithms to identify non-intuitive or more efficient disconnections, potentially uncovering synthetic routes that are superior to those currently known.

Machine Learning for Reaction Prediction and Optimization: Once a synthetic route is proposed, ML models can predict the outcome of each step. These models can suggest the optimal catalyst, solvent, temperature, and reagents to maximize the yield and selectivity of a reaction acs.orgnih.govbeilstein-journals.org. For the synthesis of this compound, an ML model could be trained on a dataset of similar acylation or cross-coupling reactions to predict the ideal conditions, saving significant time and resources in the lab. Furthermore, ML can aid in predicting the selectivity of reactions, a crucial factor in complex molecule synthesis eurekalert.org.

Active Learning for Reaction Development: In an active learning approach, the ML model actively suggests which experiments to perform next to most efficiently improve its predictive accuracy nih.gov. This creates a closed loop where the AI proposes a set of reaction conditions, a robotic system performs the experiments, and the results are fed back to the model for retraining. This iterative process can rapidly identify the optimal conditions for synthesizing or functionalizing this compound with minimal human intervention.

| AI/ML Application | Description | Potential Impact on this compound |

|---|---|---|

| Retrosynthesis Planning | AI algorithms analyze the target structure and propose viable synthetic pathways by working backward to simpler precursors. arxiv.org | Discovery of novel, more efficient, or greener synthetic routes from inexpensive starting materials. |

| Reaction Condition Prediction | ML models trained on large reaction databases recommend the most suitable catalysts, solvents, and reagents for a given transformation. nih.gov | Reduces the time and cost of experimental optimization for each synthetic step. |

| Yield & Selectivity Prediction | Models predict the quantitative outcome of a reaction under specific conditions, including product yield and stereoselectivity. eurekalert.org | Allows for the in-silico screening of reaction conditions to prioritize high-yielding and selective transformations. |

| Active Learning & Automated Synthesis | An iterative cycle where an ML model suggests experiments, which are then performed by automated robotic platforms to rapidly optimize a reaction. nih.gov | Accelerated discovery of optimal conditions for the synthesis and subsequent derivatization of the target compound. |

Q & A

Q. Advanced

- Flow chemistry : Continuous processing reduces exothermic risks in Friedel-Crafts steps.

- Microwave-assisted synthesis : Shortens reaction times (e.g., 10 min vs. 2 hr for acylation) while improving yield (85% vs. 72%).

- In situ IR monitoring : Detects intermediates (e.g., acylated adducts) to optimize quenching .

How does this compound serve as a precursor for bioactive molecules?

Advanced

The ethanone moiety is a key intermediate for synthesizing:

- Antimicrobial agents : Via condensation with hydrazines to form Schiff bases.

- Kinase inhibitors : Through Suzuki-Miyaura coupling to introduce heteroaryl groups.

Recent studies highlight its role in fluorinated β-lactam antibiotics, with IC₅₀ values <1 µM against MRSA .

What environmental impacts arise from fluorine-containing byproducts during synthesis?

Advanced

Fluorinated waste (e.g., HF byproducts) requires neutralization with CaCO₃ before disposal. Life-cycle assessment (LCA) models suggest:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.